2-(Tributylammonium)ethyl Bromide

Catalog No.
S16113156
CAS No.
M.F
C14H31Br2N
M. Wt
373.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylammonium)ethyl Bromide

Product Name

2-(Tributylammonium)ethyl Bromide

IUPAC Name

2-bromoethyl(tributyl)azanium;bromide

Molecular Formula

C14H31Br2N

Molecular Weight

373.21 g/mol

InChI

InChI=1S/C14H31BrN.BrH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

GMICJWXWDFIFLG-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCBr.[Br-]

2-(Tributylammonium)ethyl Bromide is a quaternary ammonium compound characterized by the presence of a tributylammonium group attached to an ethyl bromide moiety. Its molecular formula is C14H32BrNC_{14}H_{32}BrN with a molecular weight of 294.31 g/mol. This compound appears as a light yellow oil and is soluble in various organic solvents, including acetone, dimethylformamide, chloroform, dichloromethane, and methanol . The compound is notable for its utility in organic synthesis and as a phase-transfer catalyst.

Due to its electrophilic bromine atom. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, leading to the formation of new compounds. Additionally, it can act as a phase-transfer catalyst in reactions involving water-soluble anions and organic substrates, facilitating the transfer of reactants between different phases .

The synthesis of 2-(Tributylammonium)ethyl Bromide typically involves the reaction of tributylamine with ethyl bromide. Here’s a general outline of the synthesis process:

  • Reagents: Combine tributylamine and ethyl bromide in an appropriate solvent.
  • Reaction Conditions: Heat the mixture under reflux conditions to facilitate the reaction.
  • Product Isolation: After completion, the product can be extracted using organic solvents and purified through distillation or recrystallization methods.

This method ensures high purity and yield of the desired quaternary ammonium compound .

2-(Tributylammonium)ethyl Bromide has several applications in chemical synthesis and industrial processes:

  • Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst in organic reactions, enhancing the efficiency of reactions that involve both aqueous and organic phases.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing various organic compounds.
  • Antimicrobial Agent: Due to its potential biological activity, it may find applications in formulations for disinfectants and antiseptics .

Several compounds share structural similarities with 2-(Tributylammonium)ethyl Bromide, particularly other quaternary ammonium salts. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Tetrabutylammonium BromideC16H36BrNC_{16}H_{36}BrNCommonly used as a phase-transfer catalyst
Benzyltrimethylammonium ChlorideC10H16ClNC_{10}H_{16}ClNUsed in organic synthesis; has a benzyl group
Hexadecyltrimethylammonium BromideC19H42BrNC_{19}H_{42}BrNKnown for its surfactant properties

Uniqueness: 2-(Tributylammonium)ethyl Bromide is unique due to its specific combination of tributyl groups with an ethyl bromide moiety, which provides distinct solubility characteristics and reactivity compared to other quaternary ammonium salts. Its application as a phase-transfer catalyst is particularly significant in enhancing reaction efficiency across different phases .

Hydrogen Bond Acceptor Count

1

Exact Mass

373.08028 g/mol

Monoisotopic Mass

371.08233 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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